6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one

Overview

Description

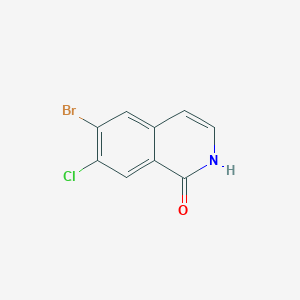

“6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one” is a chemical compound with the molecular formula C9H5BrClNO . It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a nitrogen-containing heterocyclic compound, isoquinoline, substituted with bromine and chlorine atoms .Scientific Research Applications

Synthesis and Chemical Applications

- Synthetic Pathways and Reactions : The compound serves as an intermediate in the synthesis of complex quinolines and isoquinolines, which are crucial in the development of pharmacologically active molecules. For instance, it has been used in the Knorr synthesis for the preparation of 6-bromo-quinolin-2(1H)-ones through a condensation and cyclization process, demonstrating its utility in constructing heterocyclic compounds with potential bioactivity (Wlodarczyk et al., 2011).

Medicinal Chemistry and Drug Design

- Antifungal and Antibacterial Properties : Compounds derived from "6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one" have been evaluated for their antifungal activity, indicating their potential as fungitoxic agents against various fungi. This highlights the compound's role in developing new antifungal medications (Gershon et al., 1996).

- Development of PI3K/mTOR Inhibitors : A specific derivative, synthesized from "this compound", serves as an important intermediate in the synthesis of PI3K/mTOR inhibitors, which are significant in cancer therapy (Lei et al., 2015).

Material Science and Photophysics

- Photochromic Applications : The compound's derivatives have been utilized in the creation of photochromic materials, such as spiropyrans and spirooxazines, which have applications in optical data storage and photoswitching devices. The thermal and photo-induced isomerization of these compounds has been studied, illustrating the compound's versatility in material science applications (Voloshin et al., 2008).

Prodrug Design and Targeted Drug Delivery

- Bioreductively Activated Prodrug Systems : Research has explored using "this compound" derivatives in prodrug systems that are activated under hypoxic conditions, common in solid tumors. This approach aims to selectively release therapeutic agents within the tumor microenvironment, minimizing systemic toxicity and enhancing treatment efficacy (Parveen et al., 1999).

Future Directions

The future directions for “6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by isoquinoline derivatives, this compound could be a valuable subject for future research in medicinal chemistry .

properties

IUPAC Name |

6-bromo-7-chloro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-7-3-5-1-2-12-9(13)6(5)4-8(7)11/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVZZWBJRRTGHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=CC(=C(C=C21)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1036712-57-8 | |

| Record name | 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/no-structure.png)